ethyl 1-{(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a piperidine carboxylate group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the formation of the piperidine carboxylate group through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function . The pyrazole ring can inhibit enzymes involved in inflammatory pathways . These interactions lead to the compound’s pharmacological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative with similar antiparasitic activity.
Thiabendazole: Used for its antifungal and antiparasitic properties.
Uniqueness
ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE is unique due to its combination of benzimidazole, pyrazole, and piperidine carboxylate groups, which confer a broad spectrum of biological activities . This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 1-[(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxopyrazol-4-ylidene]ethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H25N5O3/c1-4-29-20(28)15-9-11-25(12-10-15)14(3)18-13(2)24-26(19(18)27)21-22-16-7-5-6-8-17(16)23-21/h5-8,15H,4,9-12H2,1-3H3,(H,22,23)/b18-14+ |
InChI Key |
FKEYFLHBZSMDPZ-NBVRZTHBSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C(=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C)/C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=C2C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C)C |
Origin of Product |
United States |
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